molecular formula C14H12N2O3S B2434525 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921801-55-0

7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2434525
CAS No.: 921801-55-0
M. Wt: 288.32
InChI Key: XNWJAJQPIDRRCS-UHFFFAOYSA-N
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Description

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide ( 921801-55-0) is a chemical compound with the molecular formula C 14 H 12 N 2 O 3 S and a molecular weight of 288.32 g/mol . It is supplied as a high-purity reference standard to ensure reliability and reproducibility in experimental settings. This compound features a benzofuran core linked to a thiazole ring via a carboxamide bridge, a structural motif of significant interest in medicinal chemistry. The benzofuran scaffold is extensively investigated for its diverse pharmacological properties, with studies highlighting derivatives that exhibit antimicrobial, antifungal, and anticancer activities . Furthermore, the thiazole ring is a privileged structure in drug discovery. Scientific literature indicates that N -(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs demonstrate potent and selective antagonism, making them valuable pharmacological tools for probing ZAC's physiological functions, which are not yet fully elucidated . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a lead compound for the development of new biologically active agents. Its structure is amenable to further derivatization, allowing for exploration of structure-activity relationships (SAR) in various research programs . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

7-ethoxy-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-2-18-10-5-3-4-9-8-11(19-12(9)10)13(17)16-14-15-6-7-20-14/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWJAJQPIDRRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves several steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts for C-H arylation and transamidation procedures . Major products formed from these reactions include various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide exhibits several promising biological activities:

  • Antiviral Properties : Similar compounds have shown efficacy against various viral infections, including herpes simplex virus and hepatitis C virus. The selectivity indices of these compounds are comparable to established antiviral drugs, suggesting potential for therapeutic use.
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antiviral Research : A study explored the efficacy of thiazole-containing compounds against viral pathogens. Results indicated significant antiviral activity, leading to further investigations into their mechanisms of action.
  • Cancer Treatment : In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation. These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies .
  • Pharmacokinetic Studies : Research focusing on the pharmacokinetics of similar compounds has provided insights into optimizing their efficacy and safety profiles through structural modifications.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in the combination of both benzofuran and thiazole moieties, which enhances its biological activity and broadens its range of applications.

Biological Activity

7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features, including the thiazole ring and benzofuran moiety, contribute to its diverse biological effects, which include antimicrobial, anti-inflammatory, and anticancer properties.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to a decrease in prostaglandin production, which is crucial in mediating inflammation and pain responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antiviral properties against viruses such as herpes simplex virus and hepatitis C virus.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines. In particular, this compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating its potential as a therapeutic agent .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. A study highlighted that certain derivatives exhibited protective actions against NMDA-induced excitotoxicity in neuronal cells, suggesting a potential role in neurodegenerative disease treatment .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its selectivity and potency compared to other similar compounds. The thiazole ring is particularly significant for its pharmacological properties, while modifications to the benzofuran moiety can optimize activity against specific biological targets .

Table 1: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralActive against herpes simplex and hepatitis C
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against NMDA-induced neuronal damage

Case Studies

  • Anticancer Study : A series of chalcone derivatives related to this compound were synthesized and tested for anticancer activity. One derivative showed significant cytotoxic effects on various cancer cell lines, indicating the potential for developing new cancer therapies based on this scaffold .
  • Neuroprotection : In vitro studies demonstrated that selected derivatives provided considerable protection against excitotoxicity in neuronal cultures, comparable to established neuroprotective agents like memantine .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide, and how can reaction conditions be tailored for higher yields?

  • Methodological Answer :

  • Step 1 : Use THF as a solvent for coupling reactions, as it facilitates nucleophilic substitution at the benzofuran carboxamide group (e.g., reactions with thiazole-2-amine derivatives) .
  • Step 2 : Reflux conditions (e.g., 30–60 minutes at 80–100°C) improve intermediate formation, as seen in the synthesis of related benzoxazole derivatives .
  • Step 3 : Purify via vacuum filtration and recrystallization in HCl/THF mixtures to achieve >75% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1^1H and 13^{13}C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and thiazole protons (δ ~7.5–8.5 ppm) .
  • LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak (expected m/z: ~317.3 for C15_{15}H13_{13}N2_2O3_3S) and rule out byproducts .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1656 cm1^{-1}, C=S stretch at ~1265 cm1^{-1}) to verify carboxamide and thiazole moieties .

Q. What preliminary biological activities are reported for structurally analogous benzofuran-thiazole hybrids?

  • Methodological Answer :

  • Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, noting IC50_{50} values for thiazole-containing derivatives .
  • Antimicrobial Assays : Evaluate via disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing benzofuran-thiazole hybrids with MIC values <50 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents on the benzofuran and thiazole rings?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Replace the ethoxy group with nitro (-NO2_2) to enhance electrophilicity, as demonstrated in benzoxazole analogs with improved receptor binding .
  • Thiazole Modifications : Introduce methyl or phenyl groups at the thiazole C5 position to assess steric effects on biological activity, using X-ray crystallography for conformational analysis .
  • Data Validation : Compare IC50_{50} values across derivatives using ANOVA to identify statistically significant SAR trends .

Q. What experimental strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Control : Re-test batches with <90% purity (via HPLC) to eliminate false positives from impurities (e.g., unreacted starting materials) .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., doxorubicin) to minimize inter-lab variability .
  • Meta-Analysis : Cross-reference data from >3 independent studies to distinguish outliers, as seen in benzofuran derivative toxicity profiles .

Q. What computational methods predict the target’s interactions with adenosine A2A receptors or other biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model the compound’s binding to A2A receptors, focusing on hydrogen bonds between the carboxamide and Thr88/His264 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex, calculating RMSD values <2.0 Å for viable candidates .
  • QSAR Models : Develop 2D-QSAR equations using descriptors like logP and polar surface area to predict bioavailability .

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